molecular formula C9H15NO2 B3153924 (E)-4-(piperidin-1-yl)but-2-enoic acid CAS No. 768341-84-0

(E)-4-(piperidin-1-yl)but-2-enoic acid

Cat. No. B3153924
CAS RN: 768341-84-0
M. Wt: 169.22 g/mol
InChI Key: NFZOHOJPYXFOQW-SNAWJCMRSA-N
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Description

“(E)-4-(Piperidin-1-yl)but-2-enoic acid” is an organic compound . Its hydrochloride form has a molecular weight of 205.68 . It is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for “(E)-4-(Piperidin-1-yl)but-2-enoic acid” is 1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+; . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(E)-4-(Piperidin-1-yl)but-2-enoic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Boron-Containing Drug Design and Delivery

(E)-4-(piperidin-1-yl)but-2-enoic acid: is a boronic acid derivative. Boronic acids and their esters are valuable for designing new drugs and drug delivery systems. Specifically, they serve as boron carriers for neutron capture therapy. However, these compounds are only marginally stable in water . Researchers must exercise caution when considering these boronic pinacol esters for pharmacological purposes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

(E)-4-piperidin-1-ylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h4-5H,1-3,6-8H2,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZOHOJPYXFOQW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(piperidin-1-yl)but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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